molecular formula C4H3Cl2N3S B084562 2,4-Dichloro-6-(methylthio)-1,3,5-triazine CAS No. 13705-05-0

2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Cat. No.: B084562
CAS No.: 13705-05-0
M. Wt: 196.06 g/mol
InChI Key: MWPZLWRHHPWTFS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(methylthio)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of two chlorine atoms and a methylthio group attached to a triazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine typically involves the chlorination of 2-methylthio-1,3,5-triazine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction temperature is maintained at around 0-5°C to ensure selective chlorination at the 2 and 4 positions of the triazine ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form 2,4-dichloro-6-methyl-1,3,5-triazine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted triazines with various functional groups.
  • Sulfoxides and sulfones from oxidation reactions.
  • Reduced triazine derivatives from reduction reactions.

Scientific Research Applications

2,4-Dichloro-6-(methylthio)-1,3,5-triazine has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: It is utilized in the production of herbicides, pesticides, and other agrochemicals due to its ability to disrupt specific biological pathways in plants and pests.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In the case of herbicidal action, it disrupts photosynthesis by inhibiting the electron transport chain in chloroplasts, leading to the death of the plant.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methyl-1,3,5-triazine
  • **2

Properties

IUPAC Name

2,4-dichloro-6-methylsulfanyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3S/c1-10-4-8-2(5)7-3(6)9-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZLWRHHPWTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065587
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
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Molecular Weight

196.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13705-05-0
Record name 2,4-Dichloro-6-(methylthio)-1,3,5-triazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
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Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
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Record name 1,3,5-Triazine, 2,4-dichloro-6-(methylthio)-
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Record name 2,4-dichloro-6-(methylthio)-1,3,5-triazine
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Synthesis routes and methods I

Procedure details

In a comparison experiment there were present in a 2 liter multinecked flask 184.4 grams of cyanuric chloride dissolved in 760 grams of toluene and there were dropped in at about 40°-50° C. in the course of 1 hour 252 ml of an aqueous sodium methyl mercaptide solution which contained 70.1 grams of sodium methyl mercaptide. From the organic phase there could be isolated about 90% of 2-methylmercapto-4,6-dichloro-s-triazine. The content of 2,4-dimethylmercapto-6-chloro-s-triazine was about 10%.
Quantity
184.4 g
Type
reactant
Reaction Step One
Quantity
252 mL
Type
reactant
Reaction Step Two
Quantity
70.1 g
Type
reactant
Reaction Step Three
Quantity
760 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanethiol is passed into a solution of 18.5 g of cyanuric chloride in 200 ml of acetone at a temperature of -25° to -30° C. 13.5 ml of collidine are then added slowly at the same temperature, whereupon collidine hydrochloride precipitates. The mixture is left to stand for 1 hour at 0° C. and is then poured onto ice, whereupon a white crystalline substance precipitates. After filtering the mixture, washing the product with water and drying it in a desiccator, 17.5 g of 2-methylthio-4,6-dichloro-1,3,5-triazine with a melting point of 57° to 59° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: Why is 2,4-Dichloro-6-(methylthio)-1,3,5-triazine used in the synthesis of these specific PPTs?

A: this compound serves as a monomer in the polycondensation reaction with aromatic dithiols to create the PPT backbone. [, ] The triazine ring structure, particularly when combined with sulfur-containing co-monomers like thianthrene-2,7-dithiol, contributes significantly to the high refractive index observed in the resulting polymers. [, ] The chlorine atoms on the triazine ring act as leaving groups, enabling the polymerization reaction to proceed.

Q2: How does the incorporation of this compound impact the thermal properties of the resulting PPTs?

A: PPTs synthesized using this compound demonstrate good thermal stability. [, ] Specifically, these polymers exhibit high glass transition temperatures (Tg) above 120 °C and maintain their structural integrity up to relatively high temperatures, with a 5% weight loss temperature (T5%) around 350 °C. [] This thermal stability makes them suitable for applications requiring resistance to high temperatures.

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